molecular formula C9H11ClF3NO2 B12442846 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride

4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B12442846
M. Wt: 257.64 g/mol
InChI Key: IBRJECLAMNDGDV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 4-methoxyaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Used in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the context of its use, such as in biological assays or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroethoxy group, in particular, enhances its stability and interaction with various molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C9H11ClF3NO2

Molecular Weight

257.64 g/mol

IUPAC Name

4-methoxy-3-(2,2,2-trifluoroethoxy)aniline;hydrochloride

InChI

InChI=1S/C9H10F3NO2.ClH/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H

InChI Key

IBRJECLAMNDGDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC(F)(F)F.Cl

Origin of Product

United States

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